molecular formula C17H19N5O2 B5762733 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine

2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine

Cat. No. B5762733
M. Wt: 325.4 g/mol
InChI Key: HFAZPLCUZFISFY-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine is its versatility. It can be used in a wide range of scientific research applications, including medicinal chemistry, pharmacology, and neuroscience. However, one of the main limitations of this compound is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to determine the optimal dosage and toxicity levels for this compound.

Synthesis Methods

The synthesis of 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine involves the reaction of 2,4,6-trichloropyrimidine with 3-(2-nitrophenyl)propenal in the presence of piperazine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-22(24)16-7-2-1-5-15(16)6-3-10-20-11-13-21(14-12-20)17-18-8-4-9-19-17/h1-9H,10-14H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAZPLCUZFISFY-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2[N+](=O)[O-])C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2[N+](=O)[O-])C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5425476

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